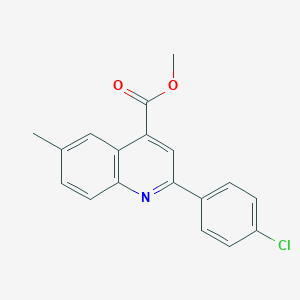![molecular formula C21H22NO3+ B271347 1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as TMAQ, this compound is a quinolinium derivative that has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of TMAQ is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase activity and the modulation of dopamine release. TMAQ has been shown to bind to acetylcholinesterase and inhibit its activity, which may contribute to its effects on the central nervous system. Additionally, TMAQ has been shown to modulate dopamine release by interacting with dopamine receptors.
Biochemical and Physiological Effects:
TMAQ has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, TMAQ has been shown to have antioxidant properties and to inhibit the growth of cancer cells. TMAQ has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
TMAQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in scientific research. However, TMAQ also has some limitations. It is sensitive to light and air, and it can be difficult to handle due to its yellow color and potential toxicity.
未来方向
There are several future directions for research on TMAQ. One area of interest is the development of new fluorescent probes for imaging biological systems. TMAQ has potential as a fluorescent probe, and further research could lead to the development of new imaging techniques. Another area of interest is the development of new antimicrobial agents. TMAQ has shown promise as an antibacterial and antifungal agent, and further research could lead to the development of new drugs to combat infectious diseases. Finally, further research is needed to fully understand the mechanism of action of TMAQ and its potential applications in scientific research.
合成方法
TMAQ can be synthesized using a variety of methods, including the reaction of 2,3,4-trimethoxybenzaldehyde with methylamine and 2-vinylquinoline. This reaction produces TMAQ as a yellow solid, which can be purified using various methods such as recrystallization and column chromatography.
科学研究应用
TMAQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including the ability to modulate dopamine release and inhibit acetylcholinesterase activity. TMAQ has also been studied for its potential as a fluorescent probe for imaging biological systems.
属性
分子式 |
C21H22NO3+ |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-17(12-9-15-7-5-6-8-18(15)22)13-10-16-11-14-19(23-2)21(25-4)20(16)24-3/h5-14H,1-4H3/q+1/b13-10+ |
InChI 键 |
YPDMWQRZQQPFQX-JLHYYAGUSA-N |
手性 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
